molecular formula C13H12BrF2NO B8156433 (1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone

(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8156433
M. Wt: 316.14 g/mol
InChI Key: DPMDHWUYQUCTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to a cyclopropyl ring, which is further connected to a difluoroazetidinyl group via a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the difluoroazetidinyl group. The difluoroazetidinyl group can be introduced through a series of fluorination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and reagents that are cost-effective and environmentally friendly is also a priority in industrial production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The ketone group can be reduced to form an alcohol.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Alcohols.

  • Substitution: : Substituted bromophenyl derivatives.

Scientific Research Applications

(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone: can be compared to other similar compounds, such as:

  • 1-(3-Chlorophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone

  • 1-(3-Iodophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone

  • 1-(3-Fluorophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone

These compounds differ in the halogen atom attached to the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of This compound

Properties

IUPAC Name

[1-(3-bromophenyl)cyclopropyl]-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF2NO/c14-10-3-1-2-9(6-10)12(4-5-12)11(18)17-7-13(15,16)8-17/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMDHWUYQUCTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)N3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.